molecular formula C19H23BrNO4S2+ B15199473 [(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide

[(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide

Cat. No.: B15199473
M. Wt: 473.4 g/mol
InChI Key: DQHNAVOVODVIMG-IMIJKKGZSA-N
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Description

[(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[33102,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide is a complex organic compound with a unique structure It is characterized by its tricyclic framework, which includes a quaternary ammonium group, an oxo-bridge, and a dithiophenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps include:

    Formation of the Tricyclic Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Quaternary Ammonium Group: This step is achieved through alkylation reactions using suitable alkylating agents.

    Attachment of the Dithiophenylacetate Moiety: This is typically done through esterification reactions using dithiophenylacetic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

[(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of [(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide is unique due to its tricyclic structure and the presence of both a quaternary ammonium group and a dithiophenylacetate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23BrNO4S2+

Molecular Weight

473.4 g/mol

IUPAC Name

[(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide

InChI

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/t11?,12-,13?,16-,17+;/m1./s1

InChI Key

DQHNAVOVODVIMG-IMIJKKGZSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC(CC1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.Br

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.Br

Origin of Product

United States

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